

# Socketol: A Technical and Clinical Overview for Dental Applications

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

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An in-depth guide for researchers and drug development professionals on the history, composition, mechanism, and clinical application of **Socketol** paste for post-extraction wound management.

## Introduction and Development

**Socketol** is a pharmaceutical paste developed for the specific challenges of post-dental extraction wound healing. Its primary indications are the treatment and prevention of painful complications such as Alveolitis sicca (dry socket) and Dolor post extractionem (post-extraction pain).[1][2] The formulation was designed to provide simultaneous analgesic and antiseptic effects directly at the site of the wound, creating a favorable environment for healing.[3] Developed by lege artis Pharma GmbH + Co. KG, **Socketol** has become an established treatment modality in dental practices for managing complicated extraction wounds and for patients where healing disturbances are anticipated.[2]

The core concept of **Socketol** is to deliver a combination of active ingredients that address both the immediate symptom of pain and the underlying risk of microbial contamination, which can lead to conditions like dry socket. The paste formulation allows for slow, localized release

of its components, prolonging the therapeutic effect while minimizing systemic exposure and potential toxicity.[4]

## Composition and Formulation

**Socketol** is a homogenous paste supplied in syringes for direct application into the dental alveolus.[2] The formulation consists of four active pharmaceutical ingredients suspended in an excipient base designed for slow resorption and tissue compatibility.

## Quantitative Composition

The concentration of active and other key ingredients is summarized in the table below.

| Component                           | Concentration (per 1 g of Paste) | Function                       | Reference |
|-------------------------------------|----------------------------------|--------------------------------|-----------|
| Active Ingredients                  |                                  |                                |           |
| Lidocaine Hydrochloride Monohydrate | 150 mg                           | Local Anesthetic (Analgesic)   | [3][5]    |
| Phenoxyethanol                      | 100 mg                           | Antiseptic / Preservative      | [3][5]    |
| Peru Balsam                         | 30 mg                            | Wound Healing / Antibacterial  | [3][5]    |
| Thymol                              | 5 mg                             | Antiseptic / Anti-inflammatory | [3][5]    |
| Other Ingredients (Excipients)      |                                  |                                |           |
| Wool Wax (Ovis aries)               | Not specified                    | Base / Emollient               | [3]       |
| Hymetellose                         | Not specified                    | Thickener / Stabilizer         | [5]       |
| Dimeticone                          | Not specified                    | Protectant / Stabilizer        | [5]       |
| Eucalyptus Oil, refined             | Not specified                    | Fragrance / Mild Antiseptic    | [3]       |

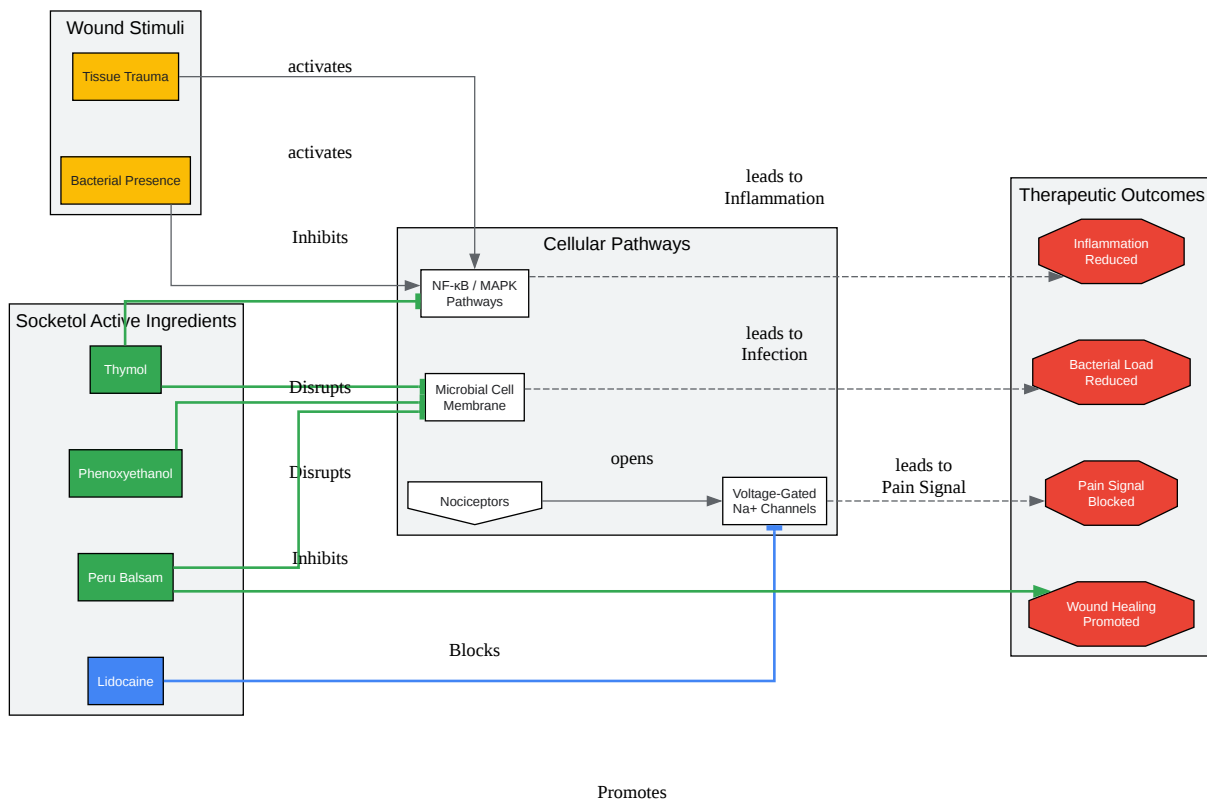
## Mechanism of Action

The therapeutic efficacy of **Socketol** is derived from the synergistic action of its active components, which provide analgesic, antiseptic, and anti-inflammatory effects.

- **Analgesic Action (Pain Control):** The primary analgesic effect is delivered by Lidocaine, a well-established amide-type local anesthetic. Lidocaine blocks voltage-gated sodium channels (VGSCs) within the neuronal membrane of peripheral nerves at the extraction site. [5][6] By inhibiting the influx of sodium ions, it prevents the depolarization necessary for the initiation and conduction of pain signals (nociceptive impulses) to the central nervous system. [4][5] This provides immediate and localized pain relief.
- **Antiseptic Action (Infection Control):** **Socketol** provides broad-spectrum antimicrobial coverage through the combined action of Phenoxyethanol and Thymol. [4] Phenoxyethanol disrupts the cell membranes of microorganisms, leading to leakage of intracellular components and inhibition of essential enzyme systems. [3][7] Thymol also exerts antimicrobial effects and has been shown to possess anti-inflammatory properties by modulating key signaling pathways. [1][8] Together, these agents are effective against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi, which are implicated in the pathogenesis of alveolar osteitis. [4]
- **Anti-inflammatory and Wound Healing Properties:** Thymol has demonstrated anti-inflammatory effects by inhibiting the NF- $\kappa$ B (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinases) signaling pathways. [1][8][9] These pathways are critical for the transcription of pro-inflammatory genes that produce cytokines like TNF- $\alpha$  and IL-6. [9][10] By downregulating these pathways, Thymol helps to reduce the local inflammatory response. Peru Balsam, a natural resin, contributes antibacterial properties and is believed to promote wound healing by encouraging granulation tissue formation. [4][11]

## Proposed Signaling Pathway

The following diagram illustrates the proposed multi-target mechanism of action for **Socketol's** active components in the context of a dental extraction wound.



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Proposed multi-target mechanism of action of **Socketol**'s active ingredients.

## Clinical Data and Application

### Clinical User Study Summary

A user study (Anwenderstudie) published in dental:spiegel evaluated the clinical performance of **Socketol** in 80 patients post-extraction. The results highlight a significant improvement in wound healing outcomes compared to a control group.[1]

| Parameter                      | Socketol Group (n=60)              | Control Group (n=20)                     | Reference |
|--------------------------------|------------------------------------|--|-----------|
| Patient Complaints (Day 1)     | No complaints reported             | Not specified                            | [1]       |
| Wound Closure Status (Day 10)  | Complete closure in 59 of 60 cases | Healing not complete in 20 of 20 cases   | [1]       |
| Time to Complete Wound Closure | 6 - 10 days                        | > 10 days (requires 4-6 weeks typically) | [1]       |
| Paste Resorption Time          | 5 - 6 days                         | N/A                                      | [1]       |

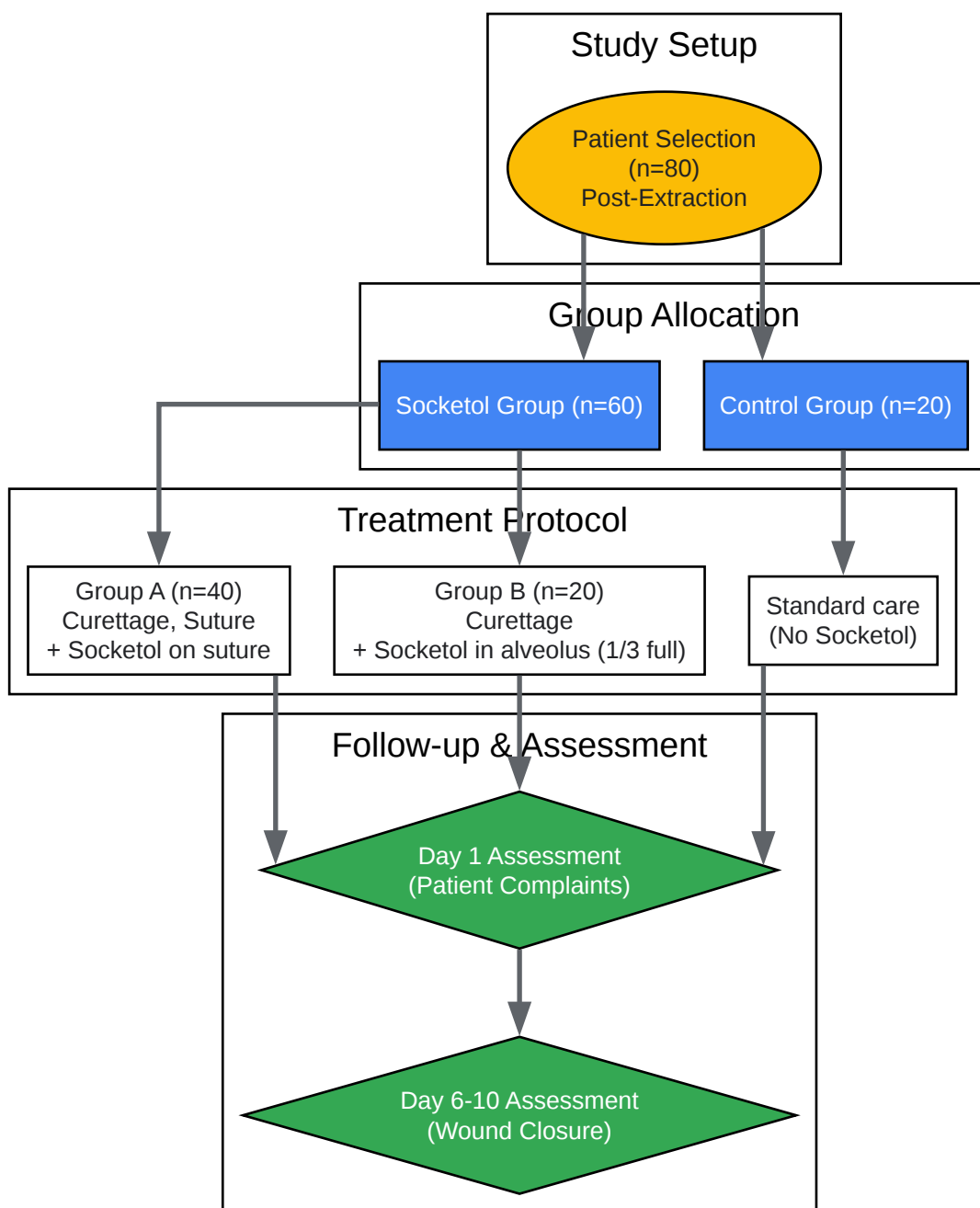
## Experimental Protocols

Clinical Application Protocol (Standard Use) The recommended protocol for the application of **Socketol** paste is as follows:

- Wound Preparation: Following tooth extraction, the alveolus is thoroughly cleaned and irrigated, typically with a solution like hydrogen peroxide, to remove debris.[5]
- Paste Application: The cap is removed from the **Socketol** application syringe and a sterile cannula is attached.
- Dosage: The paste is applied directly into the extraction socket. The socket should be filled approximately halfway.[4][5]
  - Single-rooted teeth: 200 - 300 mg of paste (30 - 45 mg lidocaine hydrochloride).[5]

- Multi-rooted teeth: Up to 500 mg of paste (75 mg lidocaine hydrochloride).[5]
- Wound Closure: The edges of the socket are gently pressed together.[5]
- Reapplication: The application can be repeated on subsequent days depending on the level of pain. A new sterile cannula must be used for each application.[5]

User Study Experimental Workflow The following diagram outlines the workflow of the clinical user study described in dental:spiegel.[1]



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Workflow of the **Socketol** clinical user study.

## Conclusion

**Socketol** is a multi-component pharmaceutical paste that provides a targeted, localized approach to managing post-extraction dental wounds. Its formulation delivers a combination of analgesic, antiseptic, and anti-inflammatory actions through its active ingredients: Lidocaine,

Phenoxyethanol, Thymol, and Peru Balsam. Clinical user data suggests that its application significantly improves wound healing outcomes, reduces patient discomfort, and accelerates wound closure compared to standard care without the paste.[1] The product's mechanism, which involves blocking pain signals, inhibiting microbial growth, and modulating inflammatory pathways, makes it a rational choice for the prevention and treatment of complications such as dry socket.

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- To cite this document: BenchChem. [Socketol: A Technical and Clinical Overview for Dental Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1214978/docs#socketol-a-technical-and-clinical-overview-for-dental-applications>]

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